molecular formula C15H29NO5 B14147334 ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate CAS No. 133645-49-5

ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

Cat. No.: B14147334
CAS No.: 133645-49-5
M. Wt: 303.39 g/mol
InChI Key: VPZGRENKXUDARB-LOWVWBTDSA-N
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Description

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate is a complex organic compound with a specific stereochemistry It is characterized by the presence of multiple functional groups, including a hydroxy group, a methyl group, and a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired stereochemistry, and deprotection steps. Common reagents used in the synthesis include protecting agents like tert-butyl chloroformate, reducing agents like sodium borohydride, and oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxycarbonylamino group can undergo hydrolysis, releasing the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Uniqueness

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133645-49-5

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

InChI

InChI=1S/C15H29NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10-11,13,17H,7-9H2,1-6H3,(H,16,19)/t10-,11+,13-/m0/s1

InChI Key

VPZGRENKXUDARB-LOWVWBTDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OCC)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)OCC)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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